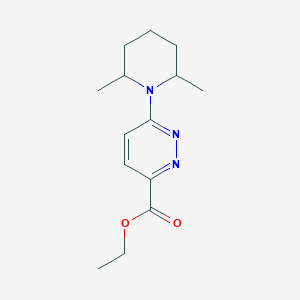
Ethyl 6-(2,6-dimethylpiperidin-1-yl)pyridazine-3-carboxylate
描述
Ethyl 6-(2,6-dimethylpiperidin-1-yl)pyridazine-3-carboxylate is a useful research compound. Its molecular formula is C14H21N3O2 and its molecular weight is 263.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Ethyl 6-(2,6-dimethylpiperidin-1-yl)pyridazine-3-carboxylate is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, mechanisms of action, and biological activities, supported by relevant data and case studies.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Pyridazine Ring : This can be achieved through cyclization reactions involving hydrazine derivatives and dicarbonyl compounds.
- Introduction of the Ethyl Ester Group : Esterification reactions using ethanol and appropriate catalysts are employed.
- Attachment of the Piperidine Moiety : Nucleophilic substitution reactions introduce the piperidine derivative to the pyridazine ring.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets by binding to their active sites, which can lead to various biological effects including:
- Inhibition of Enzymatic Activity : By binding to enzymes, it may prevent substrate binding and subsequent catalytic activity.
- Receptor Modulation : The compound could act as a ligand for specific receptors, influencing cellular signaling pathways.
Anticancer Activity
Recent studies have indicated that derivatives of piperidine compounds exhibit anticancer properties. For instance, certain piperidine derivatives have demonstrated cytotoxicity in various cancer cell lines and have been shown to induce apoptosis. A notable study highlighted that a related compound exhibited superior cytotoxicity compared to the reference drug bleomycin in FaDu hypopharyngeal tumor cells . This suggests that this compound may also possess similar anticancer properties.
Neuroprotective Effects
Research indicates that compounds with piperidine moieties can exhibit neuroprotective effects. For example, studies have shown that certain piperidine derivatives inhibit cholinesterase activity, which is beneficial in treating neurodegenerative diseases such as Alzheimer's . The potential for this compound to exhibit similar effects warrants further investigation.
Data Table: Biological Activities Overview
| Activity | Mechanism | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Neuroprotective | Inhibits cholinesterase | |
| Enzyme Inhibition | Binds to active sites of enzymes |
Case Studies
- Cytotoxicity Assessment : A study conducted on various piperidine derivatives demonstrated that modifications in structure significantly impacted cytotoxicity levels against different cancer cell lines. The findings suggest that compounds with similar structures to this compound could have enhanced anticancer properties .
- Neurodegenerative Disease Models : In models simulating Alzheimer's disease, compounds with structural similarities to this compound showed promising results in reducing amyloid-beta aggregation and improving cognitive function .
属性
IUPAC Name |
ethyl 6-(2,6-dimethylpiperidin-1-yl)pyridazine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c1-4-19-14(18)12-8-9-13(16-15-12)17-10(2)6-5-7-11(17)3/h8-11H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCUIWPOMJJLDBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=C(C=C1)N2C(CCCC2C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















